3-Hydroxy Citalopram Oxalate
Description
Contextualization within Citalopram (B1669093) and Escitalopram (B1671245) Research
Citalopram is an antidepressant medication belonging to the selective serotonin (B10506) reuptake inhibitor (SSRI) class. wikipedia.orgipinnovative.com It is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers): R-Citalopram and S-Citalopram. researchgate.netpsychopharmacologyinstitute.com The therapeutic effect of Citalopram is primarily attributed to the S-enantiomer, which led to the development of Escitalopram, a medication containing only the S-Citalopram enantiomer. drugbank.comresearchgate.net
The metabolism of Citalopram in the body is a complex process involving several cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP3A4, and CYP2D6. wikipedia.orgoup.compharmgkb.org This metabolic process results in the formation of various metabolites, including desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT). wikipedia.orgdrugbank.com 3-Hydroxy Citalopram is another such metabolite. The study of these metabolites is crucial for understanding the drug's pharmacokinetic profile.
Furthermore, 3-Hydroxy Citalopram can also be present as an impurity arising from the synthesis or degradation of Citalopram. chemicalbook.com As such, its oxalate (B1200264) salt form is often used as a reference standard in analytical testing to ensure the purity and quality of the final drug product. synzeal.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12,19,24H,3,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDRARVFULFXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332724-03-4 | |
| Record name | 1332724-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature and Structural Characterization of 3 Hydroxy Citalopram Oxalate
Systematic Chemical Nomenclature and Synonyms
3-Hydroxy Citalopram (B1669093) Oxalate (B1200264) is a derivative of citalopram, a well-known antidepressant. Its systematic chemical name is (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate). chemicea.com This complex name precisely describes the molecular structure, identifying all functional groups and their positions on the core isobenzofuran (B1246724) ring system.
In addition to its systematic name, the compound is known by several synonyms. These are often used in pharmaceutical and research contexts for brevity. Common synonyms include:
3-Hydroxy Citalopram Oxalate chemicea.compharmaffiliates.com
Citalopram USP Related Compound B oxalate chemicea.com
Citalopram EP Impurity B Oxalate vwr.com
Citalopram Hydrobromide Impurity B (Oxalate Salt) pharmaffiliates.com
The freebase form of the molecule, without the oxalate salt, is referred to as 3-Hydroxy Citalopram. pharmaffiliates.comlgcstandards.com It is also identified as Citalopram Related Compound B (USP) and Citalopram Hydrobromide Impurity B (Freebase) (EP/BP). pharmaffiliates.com
Interactive Data Table: Chemical Names and Synonyms
| Name Type | Name |
| Systematic Name | (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate) chemicea.com |
| Common Synonym | This compound chemicea.compharmaffiliates.com |
| Regulatory Synonym | Citalopram USP Related Compound B oxalate chemicea.com |
| Regulatory Synonym | Citalopram EP Impurity B Oxalate vwr.com |
| Regulatory Synonym | Citalopram Hydrobromide Impurity B (Oxalate Salt) pharmaffiliates.com |
| Freebase Form | 3-Hydroxy Citalopram pharmaffiliates.comlgcstandards.com |
CAS Registry Numbers
The Chemical Abstracts Service (CAS) assigns unique registry numbers to chemical substances to provide a definitive and universally recognized identifier. For 3-Hydroxy Citalopram and its oxalate salt, the following CAS numbers are used:
1332724-03-4 : This number specifically identifies This compound . chemicea.compharmaffiliates.comvwr.comchemexpress.cnusp.org
411221-53-9 : This CAS number corresponds to the freebase form, 3-Hydroxy Citalopram . pharmaffiliates.comlgcstandards.com
The molecular formula for this compound is C22H23FN2O6, and its molecular weight is 430.43 g/mol . pharmaffiliates.com The freebase, 3-Hydroxy Citalopram, has a molecular formula of C20H21FN2O2 and a molecular weight of 340.39 g/mol . pharmaffiliates.comnih.gov
Interactive Data Table: CAS Registry Numbers
| Compound Form | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1332724-03-4 chemicea.compharmaffiliates.comvwr.comchemexpress.cnusp.org | C22H23FN2O6 pharmaffiliates.com | 430.43 pharmaffiliates.com |
| 3-Hydroxy Citalopram (Freebase) | 411221-53-9 pharmaffiliates.comlgcstandards.com | C20H21FN2O2 pharmaffiliates.comnih.gov | 340.39 pharmaffiliates.comnih.gov |
Stereochemical Considerations of this compound
The stereochemistry of 3-Hydroxy Citalopram is a critical aspect of its molecular structure, arising from the presence of chiral centers. Chirality refers to a molecule's property of being non-superimposable on its mirror image, much like a pair of hands.
Enantiomeric and Diastereomeric Forms
Citalopram itself possesses a single chiral center, leading to the existence of two enantiomers: (S)-citalopram (also known as escitalopram) and (R)-citalopram. mdpi.comresearchgate.net The therapeutic activity of racemic citalopram is primarily attributed to the (S)-enantiomer. innovareacademics.in
The introduction of a hydroxyl group at the 3-position of the dihydroisobenzofuran ring in 3-Hydroxy Citalopram creates a second chiral center. nih.gov This results in the potential for four stereoisomers: two pairs of enantiomers, which are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties. nih.gov
The freebase form of 3-Hydroxy Citalopram is described as a mixture of (1RS,3RS)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydro-2-benzofuran-5-carbonitrile and (1RS,3SR)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydro-2-benzofuran-5-carbonitrile, indicating the presence of these diastereomeric forms. pharmaffiliates.com
Chiral Center Analysis
The two chiral centers in 3-Hydroxy Citalopram are located at:
C1 of the isobenzofuran ring : This is the same chiral center present in citalopram, where the 4-fluorophenyl group and the dimethylaminopropyl side chain are attached. mdpi.com
C3 of the isobenzofuran ring : The introduction of the hydroxyl group at this position creates a new stereocenter. nih.gov
The spatial arrangement of the substituents around these two chiral centers determines the absolute configuration (R or S) of each stereoisomer. The combination of these configurations gives rise to the different diastereomers and enantiomers of the molecule. The resolution of such stereoisomers is a significant process in pharmaceutical chemistry, often involving techniques like the formation of diastereomeric salts with a chiral resolving agent. innovareacademics.innih.gov
Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy Citalopram Oxalate
Chemical Synthesis Pathways for 3-Hydroxy Citalopram (B1669093) Oxalate (B1200264)
The synthesis of 3-Hydroxy Citalopram Oxalate can be approached either through a targeted pathway to produce it as an analytical standard or can be understood as a byproduct of the synthesis of Citalopram and its S-enantiomer, Escitalopram (B1671245).
The targeted synthesis of 3-Hydroxy Citalopram is crucial for obtaining pure reference material for quality control in the pharmaceutical industry. bipublication.commedchemexpress.com While specific literature detailing a multi-step synthesis exclusively for 3-Hydroxy Citalopram is scarce, a logical pathway can be constructed based on known impurities and synthetic routes for Citalopram.
A plausible synthetic route originates from a known Citalopram impurity, the "citalopram lactone impurity" or 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile. google.com This lactone possesses a ketone group at the C-3 position of the isobenzofuran (B1246724) ring system. The targeted synthesis would involve the selective reduction of this ketone to the corresponding secondary alcohol.
Key Synthetic Step:
Reduction of the Lactone Impurity : The C-3 keto group of the citalopram lactone impurity can be reduced to a hydroxyl group using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄). This reaction would convert the ketone into a secondary alcohol, yielding 3-Hydroxy Citalopram.
Formation of the Oxalate Salt : The resulting 3-Hydroxy Citalopram free base can then be treated with oxalic acid in a suitable solvent, such as acetone, to precipitate the more stable and crystalline oxalate salt. google.com
| Step | Starting Material | Reagent(s) | Product | Purpose |
| 1 | Citalopram Lactone Impurity | Sodium Borohydride (NaBH₄) | 3-Hydroxy Citalopram (free base) | Selective reduction of the C-3 ketone. |
| 2 | 3-Hydroxy Citalopram (free base) | Oxalic Acid (C₂H₂O₄) | This compound | Formation of a stable, crystalline salt for use as an analytical standard. |
The formation of impurities is an almost unavoidable aspect of bulk drug manufacturing. bipublication.com 3-Hydroxy Citalopram has been identified as a process-related impurity during the synthesis of Citalopram and Escitalopram. pharmaffiliates.comfigshare.com Its formation is intrinsically linked to the primary synthetic route of the parent drug.
The most common synthesis of Citalopram begins with 5-cyanophthalide. chemicalbook.inchemicalbook.comepo.org This starting material undergoes two successive Grignard reactions to form a key intermediate diol: 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. epo.org The final step is an acid-catalyzed ring closure (cyclization) of this diol to form the dihydroisobenzofuran ring of Citalopram. epo.orggoogle.com
The 3-Hydroxy Citalopram impurity can be formed during this process through a side reaction. One potential pathway is the over-oxidation of the primary alcohol in the hydroxymethyl group of the diol intermediate to an aldehyde. This aldehyde could then be involved in the cyclization process, or subsequent oxidation-reduction reactions under the synthesis conditions could lead to the formation of the 3-hydroxy derivative. The presence of oxidizing agents or conditions that favor oxidation during the workup or cyclization can increase the prevalence of such byproducts. The investigation into the formation of these impurities is critical for optimizing the manufacturing process to improve the yield and purity of the final active pharmaceutical ingredient. figshare.com
Targeted Synthesis of the Hydroxylated Metabolite/Impurity
Stereoselective Synthesis Approaches
Citalopram is a chiral molecule, with the therapeutic activity primarily residing in the S-enantiomer, Escitalopram. mdpi.com The introduction of a hydroxyl group at the C-3 position of the dihydroisobenzofuran ring in 3-Hydroxy Citalopram creates a second chiral center. This results in the possibility of four stereoisomers (two pairs of enantiomers). Consequently, stereoselective synthesis is a critical consideration for isolating specific stereoisomers for detailed pharmacological or toxicological studies.
Stereoselective synthesis can be achieved through several established strategies: ethz.ch
Use of a Chiral Starting Material : The most direct approach to obtaining a specific stereoisomer of 3-Hydroxy Citalopram would be to start with an enantiomerically pure precursor. The synthesis of Escitalopram involves the resolution of the racemic diol intermediate, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, using a chiral acid like (+)-di-p-toluoyltartaric acid to isolate the (S)-diol. chemicalbook.inchemicalbook.com If this resolved (S)-diol were subjected to conditions that lead to the formation of the 3-hydroxy impurity, it would result in a mixture of two diastereomers, (1S, 3S)-3-Hydroxy Citalopram and (1S, 3R)-3-Hydroxy Citalopram, which could then be separated.
Resolution of the Final Racemic Mixture : A racemic mixture of 3-Hydroxy Citalopram can be synthesized and then separated into its constituent stereoisomers. This can be accomplished by:
Diastereomeric Salt Formation : Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid like tartaric acid or camphorsulfonic acid) to form diastereomeric salts. portico.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and diastereomers. researchgate.net Polysaccharide-based chiral columns, for instance, have been successfully used for the enantioseparation of Citalopram and its impurities. mdpi.com
Derivatization Strategies for Analytical and Mechanistic Studies
Chemical derivatization is a process where a compound is chemically modified to produce a new compound, or derivative, that has properties better suited for a specific analytical technique. spectroscopyonline.comresearchgate.net For this compound, derivatization can be employed to enhance detection sensitivity, improve chromatographic separation, and provide structural information in mass spectrometry. mdpi.com The primary functional groups available for derivatization are the secondary hydroxyl group and the tertiary amine.
Common Derivatization Strategies:
| Derivatization Type | Target Functional Group | Reagent Examples | Purpose and Analytical Technique |
| Silylation | Hydroxyl (-OH) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) | Increases volatility and thermal stability for Gas Chromatography (GC) analysis. |
| Acylation | Hydroxyl (-OH), Amine (-N(CH₃)₂) | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Increases volatility for GC. Can introduce fluorinated groups for enhanced detection by Electron Capture Detector (ECD). |
| Charge-Tagging Derivatization | Hydroxyl (-OH) | Isonicotinoyl azide (B81097) (NA), Girard's Reagents | Introduces a permanently charged or easily ionizable moiety to significantly enhance ionization efficiency and sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). spectroscopyonline.comddtjournal.com |
Derivatization is particularly valuable in bioanalytical methods, where analytes are often present at very low concentrations in complex matrices like plasma. researchgate.netfabad.org.tr For instance, derivatizing the hydroxyl group can not only improve chromatographic behavior but also direct fragmentation in tandem mass spectrometry (MS/MS), allowing for highly selective and sensitive detection using techniques like selected reaction monitoring (SRM). ddtjournal.com
Degradation Pathways and Stability Studies of 3 Hydroxy Citalopram Oxalate
Photodegradation Mechanisms and Products
Photodegradation is a significant pathway for the transformation of pharmaceutical compounds in the environment. Studies on the photodegradation of citalopram (B1669093) and its derivatives, including 3-Hydroxy Citalopram Oxalate (B1200264), reveal complex mechanisms involving both direct and indirect photolysis.
Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. For citalopram, direct photolysis can involve the cleavage of various chemical bonds within the molecule. Computational studies using density functional theory have shown that C–C, C–N, and C–F bond cleavages are potential pathways in the direct photodegradation of citalopram. mdpi.com The cleavage of the C7-C16 bond was identified as having the lowest activation energy, suggesting it is a primary pathway. mdpi.com
Indirect or photosensitized degradation involves the interaction of the drug molecule with reactive species generated by other substances in the environment that absorb light. mdpi.comnih.gov These photosensitizers can include natural organic matter (NOM), nitrate (B79036) ions (NO₃⁻), and bicarbonate ions (HCO₃⁻). nih.govunimib.itmdpi.commdpi.com
The presence of nitrate has been shown to significantly increase the photodegradation rate of escitalopram (B1671245), the S-enantiomer of citalopram. unimib.itmdpi.com This is attributed to the generation of hydroxyl radicals (•OH) from the photolysis of nitrate. mdpi.comresearchgate.net Hydroxyl radicals are highly reactive and can initiate degradation through addition or substitution reactions. mdpi.comresearchgate.net For citalopram, •OH-addition and F-substitution have been identified as key indirect photodegradation pathways. mdpi.com
Dissolved organic matter can also induce photodegradation by producing reactive species like excited triplet states (³DOM*), singlet oxygen (¹O₂), and superoxide (B77818) radical anions (O₂⁻). nih.gov Studies have shown that the degradation of citalopram is faster in natural waters containing humic acids compared to purified water, indicating the role of NOM as a photosensitizer. researchgate.netnih.gov Bicarbonate ions have also been observed to enhance the photodegradation kinetics of citalopram, although to a lesser extent than nitrate. unimib.itmdpi.com
The main reactions involved in the photodegradation of escitalopram include hydroxylation, di-hydroxylation on both the alkyl chain and the furan (B31954) ring, followed by oxidation and loss of the fluorophenyl group. unimib.it
Table 1: Photodegradation Products of Citalopram/Escitalopram
| Product | Degradation Pathway | Reference |
| N-desmethylcitalopram (DCIT) | N-demethylation | nih.gov |
| Citalopram N-oxide | N-oxygenation | nih.gov |
| Hydroxylated derivatives | Hydroxylation | unimib.it |
| Di-hydroxylated derivatives | Di-hydroxylation | unimib.it |
| Product of nitrile hydrolysis | Nitrile hydrolysis | mdpi.com |
| Product of N-demethylation | N-demethylation | mdpi.com |
| Product of furan ring oxidation | Oxidation | mdpi.com |
Direct Photolysis Pathways
Oxidative Degradation Pathways (Non-Enzymatic)
Oxidative degradation is a crucial pathway for many pharmaceuticals. For citalopram and its derivatives, oxidation can be induced by various chemical oxidants and advanced oxidation processes (AOPs). AOPs are particularly effective as they generate highly reactive hydroxyl radicals. nih.gov
Forced degradation studies on escitalopram oxalate, which would include its hydroxylated metabolite, have shown that it is stable under oxidative conditions using hydrogen peroxide. science.govbiocrick.com However, studies on citalopram have demonstrated that it can be degraded by strong oxidants like ozone and chlorine dioxide. researchgate.net The oxidation of the tertiary amine group can lead to the formation of N-oxides. nih.govresearchgate.net Additionally, the dimethylamine (B145610) group present in the structure can lead to the formation of N-nitrosodimethylamine during chlorination processes used in water treatment. unimib.itmdpi.com
Hydrolytic Degradation Characteristics
Hydrolysis is the degradation of a compound due to its reaction with water. The rate of hydrolysis is often dependent on the pH of the solution. Studies on escitalopram oxalate have shown that it undergoes significant degradation under both acidic and alkaline hydrolytic conditions. science.govbiocrick.com In contrast, it was found to be stable in neutral solutions. researchgate.net The nitrile group in the citalopram structure can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. researchgate.net
Table 2: Hydrolytic Degradation of Escitalopram Oxalate
| Condition | Degradation | Reference |
| Acidic Hydrolysis | Significant | science.govbiocrick.com |
| Alkaline Hydrolysis | Significant | science.govbiocrick.com |
| Neutral Hydrolysis | Stable | researchgate.net |
Thermal Degradation Profiles
Thermal stability is an important characteristic for pharmaceutical compounds, particularly concerning storage and manufacturing processes. Studies on the thermal degradation of citalopram and escitalopram have been conducted using techniques like thermogravimetry (TG) and differential thermal analysis (DTA). nih.gov Research on plutonium (IV) oxalate shows that thermal decomposition is highly dependent on the atmosphere and heating profile. frontiersin.org The thermal decomposition of calcium oxalate, a related compound, involves multiple steps, including dehydration and the release of carbon monoxide and carbon dioxide at higher temperatures. mdpi.com Forced degradation studies have indicated that escitalopram oxalate is stable under thermal stress conditions. science.govbiocrick.com
Environmental Degradation Studies and Transformation Products
The presence of pharmaceuticals and their metabolites in the environment is a growing concern. Understanding their degradation pathways and the formation of transformation products (TPs) is crucial for assessing their environmental impact. mdpi.com
Studies on the photodegradation of escitalopram in both ultrapure and surface waters have identified numerous transformation products. unimib.itmdpi.comresearchgate.net In one study, fourteen TPs were identified in ultrapure water, with two additional TPs found in the presence of nitrate. unimib.itresearchgate.net Many of these TPs were the same as those formed during the photodegradation of citalopram. unimib.itresearchgate.net The degradation mechanisms include hydroxylation, oxidation of the furan ring, and nitrile hydrolysis. unimib.itmdpi.com
The half-life of escitalopram photodegradation was found to be approximately 62.4 hours in ultrapure water and 48.4 hours in lake water, following pseudo-first-order kinetics. unimib.itmdpi.comresearchgate.net The presence of nitrate significantly accelerates this process. unimib.itmdpi.comresearchgate.net
Some of the identified transformation products include N-desmethylcitalopram and citalopram N-oxide, which are also known human metabolites. researchgate.netnih.gov Other TPs result from hydroxylation of the dimethylamino side chain, the formation of a butyrolactone derivative, and defluorination. researchgate.net
Analytical Methodologies for Characterization and Quantification of 3 Hydroxy Citalopram Oxalate
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone for the analysis of 3-Hydroxy Citalopram (B1669093) Oxalate (B1200264), providing the necessary resolving power to separate it from a complex matrix of structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for the analysis of Citalopram and its impurities, including 3-Hydroxy Citalopram Oxalate. researchgate.netuj.edu.pl Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a hydrophobic stationary phase and a polar mobile phase.
Several HPLC methods have been developed for the determination of citalopram and its related compounds. portico.org A common approach involves the use of a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netpharmacyjournal.ingsconlinepress.com The pH of the aqueous buffer is a critical parameter, often maintained in the acidic range to ensure the ionization of the analytes and improve peak shape. researchgate.net Detection is typically carried out using a UV detector at a wavelength where the compounds exhibit significant absorbance, commonly around 240 nm. researchgate.netuspnf.com
Interactive Data Table: HPLC Methods for Citalopram and Related Compounds
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| C18 (250x4.6mm, 5µm) | Orthophosphoric acid (pH 6): Acetonitrile: Methanol (55:20:25 v/v/v) | 1.0 | 220 | pharmacyjournal.in |
| C18 (150x4.6mm, 5µm) | Acetate buffer (pH 4.5): Acetonitrile (65:35 v/v) | 1.0 | 240 | researchgate.net |
| Core-shell phenyl-hexyl | Acetonitrile: Methanol: Water: Phosphate buffer (pH 3.5, 50mM) (25:5:20:50 v/v/v/v) | 1.2 | Not Specified | researchgate.net |
| C18 Grace (250mm x 4.6mm) | Acetonitrile: Potassium phosphate buffer (pH 7.0 with 0.1% triethylamine) (60:40 v/v) | 1.0 | 231 | gsconlinepress.com |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) offers an alternative for the analysis of Citalopram and its related substances, although it is less common than HPLC for this application. uj.edu.pl Due to the relatively low volatility of these compounds, derivatization is often necessary to convert them into more volatile forms suitable for GC analysis. A patent discloses a method using a polyethylene (B3416737) glycol capillary column and a hydrogen flame ionization detector for the separation and measurement of related substances in an escitalopram (B1671245) oxalate intermediate. google.com This method highlights the specificity and accuracy of GC for certain impurities. google.com
Thin-Layer Chromatography (TLC) Approaches
Thin-Layer Chromatography (TLC) is a valuable tool for the qualitative and semi-quantitative analysis of this compound. It is often used for routine quality control and for monitoring the progress of chemical reactions. A typical TLC method involves silica (B1680970) gel 60 F254 plates as the stationary phase. nih.govrjptonline.org The mobile phase composition is optimized to achieve good separation of the target compound from its impurities. For instance, a mobile phase of chloroform (B151607) and methanol in a 4:6 (v/v) ratio has been used for the separation of escitalopram oxalate and another compound, with detection performed under UV light at 254 nm. rjptonline.org Another study utilized a solvent system of toluene, acetone, ethanol, and ammonia (B1221849) for the analysis of escitalopram oxalate. researchgate.net
Chiral Chromatography for Enantiomeric Analysis
Since Citalopram is a chiral compound, the separation of its enantiomers is of significant importance. nih.gov Chiral chromatography is the primary technique for this purpose. Methods have been developed using chiral stationary phases (CSPs) to resolve the enantiomers of citalopram and its metabolites. One approach employs a chiral column with silica gel coated with amylose-tris(3,5-dimethylphenyl carbamate) as the filling material. google.com The mobile phase in such separations often consists of a mixture of n-hexane, a low-alcohol solvent, and additives to improve resolution. google.com Another method for the enantiomeric separation of citalopram and its related substances uses a mobile phase of acetonitrile, methanol, and water containing a chiral selector like norvancomycin (B1247964) or vancomycin. nih.gov
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.
Mass Spectrometry (MS and LC-MS/MS) for Structural Confirmation and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for both the structural elucidation and sensitive quantification of this compound. nih.govresearchgate.net LC-MS/MS methods offer high selectivity and sensitivity, making them suitable for analyzing complex biological matrices. nih.gov
In a typical LC-MS/MS analysis, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique. nih.gov The mass spectrometer can be operated in various modes, including full scan to obtain the molecular weight and product ion scan (MS/MS) to generate fragmentation patterns that are unique to the molecule's structure. For escitalopram oxalate, ion signals at m/z 262.0 and 109.0 have been monitored as product ions in positive ESI mode. nih.gov The fragmentation of the parent ion provides structural information that aids in the unequivocal identification of the compound. researchgate.net These methods have been validated according to international guidelines and are capable of detecting the analyte at very low concentrations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determinationresearchgate.netpharmaffiliates.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including pharmaceutical compounds and their metabolites. scilit.com It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its identity and structure.
The structure of the impurity is often first suggested by mass spectrometry and then definitively confirmed by techniques including NMR and infrared spectroscopy. scilit.com In the case of 3-Hydroxy Citalopram, the key structural feature to confirm is the presence of the hydroxyl (-OH) group on the isobenzofuran (B1246724) ring system, distinguishing it from the parent citalopram molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would provide characteristic signals for each unique proton in the molecule. The introduction of the hydroxyl group at the 3-position creates a new stereocenter and a methine proton (a hydrogen attached to a carbon that is also attached to the -OH group). This proton would appear as a distinct signal, and its coupling pattern with adjacent protons would help confirm its position. Other key signals include those from the aromatic protons of the fluorophenyl and isobenzofuran rings, the aliphatic protons of the dimethylaminopropyl side chain, and the exchangeable proton of the hydroxyl group itself, which can be confirmed by a D₂O exchange experiment. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The carbon atom bearing the hydroxyl group would have a characteristic chemical shift, differing significantly from the corresponding methylene (B1212753) carbon in citalopram. The spectrum would also show distinct signals for the aromatic carbons, the nitrile carbon, the aliphatic side-chain carbons, and importantly, the carbonyl carbons of the oxalate counter-ion. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. researchgate.net
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and experimental conditions. The data below represents typical ranges for the specified functional groups.)
| Atom | Group Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic | C-H | 7.0 - 8.0 | 110 - 150 |
| Methine | >CH-OH | 5.0 - 5.5 | 65 - 85 |
| Aliphatic | -CH₂- (propyl chain) | 1.5 - 3.0 | 20 - 60 |
| Aliphatic | -N(CH₃)₂ | 2.2 - 2.8 | 40 - 50 |
| Nitrile | -C≡N | N/A | 115 - 125 |
| Oxalate | -(COO)₂- | N/A | 160 - 170 |
Infrared (IR) Spectroscopyresearchgate.net
Infrared (IR) spectroscopy is a valuable analytical tool for identifying the functional groups present in a molecule. scilit.com An IR spectrum is generated by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.
For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key structural components. The most significant bands would include:
Hydroxyl (-OH) group: A broad absorption band typically in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch from the newly introduced hydroxyl group. youtube.com
Nitrile (-C≡N) group: A sharp, medium-intensity band around 2220-2260 cm⁻¹ corresponds to the nitrile stretching vibration.
Aromatic C-H bonds: Stretching vibrations for these bonds appear above 3000 cm⁻¹. libretexts.org
Aliphatic C-H bonds: Stretching vibrations for the propyl side chain are observed just below 3000 cm⁻¹. libretexts.org
Carbonyl (C=O) groups of Oxalate: The oxalate counter-ion would exhibit strong absorption bands characteristic of carboxylate salts, typically in the 1600-1700 cm⁻¹ region. mdpi.com
C-O bonds: Stretching vibrations for the ether linkage in the isobenzofuran ring and the C-O bond of the hydroxyl group would be visible in the fingerprint region (1000-1300 cm⁻¹). libretexts.org
Interactive Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber Range (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch | 3200 - 3600 | Broad, Medium-Strong |
| Nitrile | C≡N Stretch | 2220 - 2260 | Sharp, Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Oxalate | C=O Stretch | 1600 - 1700 | Strong |
| Ether/Alcohol | C-O Stretch | 1000 - 1300 | Medium-Strong |
Electrochemical Methods for Detection and Characterizationscilit.com
Electrochemical methods offer high sensitivity and selectivity for the detection and quantification of electroactive compounds like citalopram and its metabolites. mdpi.commdpi.com These techniques measure the changes in electrical properties (such as current or potential) that occur when an analyte undergoes oxidation or reduction at an electrode surface. researchgate.net
Techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV) can be employed to study the electrochemical behavior of this compound. researchgate.netmdpi.com Citalopram itself is known to be electrochemically active, and its metabolites can also be detected. researchgate.net The oxidation of the molecule at a working electrode, such as a glassy carbon electrode (GCE), produces a measurable current response at a specific potential. mdpi.com
The presence of the hydroxyl group on the 3-Hydroxy Citalopram molecule may alter its oxidation potential compared to the parent drug, citalopram. This difference could potentially be exploited to develop selective analytical methods for its detection in the presence of citalopram. The development of such a method would involve optimizing parameters like the pH of the supporting electrolyte and the voltammetric scan parameters to achieve the best signal. researchgate.net Electrochemical sensors, sometimes modified with materials like nanoparticles or molecularly imprinted polymers, can offer very low limits of detection, making them suitable for trace analysis in various samples. mdpi.commdpi.com Studies have shown that electrochemical methods can achieve detection limits comparable to or even lower than some chromatographic techniques. mdpi.com
Method Validation Parameters for Research Applications
For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process to ensure it is fit for its intended purpose. shareok.org Method validation demonstrates that the procedure is accurate, precise, and reproducible for the analysis of this compound. The key parameters, often following guidelines from the International Council for Harmonisation (ICH), are outlined below. oup.commdpi.com
Specificity/Selectivity : This ensures that the analytical signal is unequivocally from the analyte of interest. The method must be able to differentiate this compound from other related substances, including the parent drug, other metabolites, and any degradation products. researchgate.netfabad.org.tr
Linearity : This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. researchgate.net Calibration curves are generated by plotting the analytical response versus known concentrations, and the correlation coefficient (r²) is calculated, which should ideally be close to 0.999. researchgate.netmdpi.com
Accuracy : This refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. oup.com Recovery values are often expected to be within 98-102%. researchgate.net
Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). longdom.org It is evaluated at two levels:
Repeatability (Intra-day precision): Analysis within the same laboratory, by the same operator, on the same day.
Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days or with different operators. longdom.org Acceptance criteria for precision are typically an RSD of less than 2%. researchgate.net
Limit of Detection (LOD) : This is the lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with acceptable accuracy and precision. oup.com
Limit of Quantitation (LOQ) : This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. oup.com It is the lowest point on the calibration curve. longdom.org
Robustness : This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, temperature). mdpi.com It provides an indication of the method's reliability during normal usage.
Stability : The stability of the analyte in the sample matrix under different storage and handling conditions (e.g., freeze-thaw cycles, room temperature, refrigerated) is evaluated to ensure that the concentration does not change from the time of collection to the time of analysis. acs.org
Interactive Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria for Research |
| Specificity | Ability to measure the analyte in the presence of other components. | No interference at the retention time of the analyte. |
| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995. fabad.org.tr |
| Accuracy | Closeness of the measured value to the true value. | Recovery typically between 98.0% and 102.0%. researchgate.net |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. researchgate.net |
| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. mdpi.com |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1; must be determined with acceptable precision and accuracy (%CV < 20%). longdom.org |
| Robustness | Resistance to small changes in method parameters. | RSD of results should remain within acceptable limits. |
| Stability | Analyte stability under various conditions. | Analyte concentration should remain within ±15% of the initial value. acs.org |
Impurity Profiling and Control Strategies in Pharmaceutical Development
3-Hydroxy Citalopram (B1669093) Oxalate (B1200264) as a Specified Impurity (EP Impurity B, USP Related Compound B)
3-Hydroxy Citalopram Oxalate is formally recognized as a specified impurity in major pharmacopeias. cymitquimica.comglppharmastandards.comchemicea.comcymitquimica.com It is designated as "Citalopram EP Impurity B" by the European Pharmacopoeia (EP) and "Citalopram USP Related Compound B" by the United States Pharmacopeia (USP). cymitquimica.comglppharmastandards.comchemicea.comcymitquimica.com This classification underscores its importance in the quality control of Citalopram. The presence of this impurity must be carefully monitored to ensure it does not exceed the established thresholds set by regulatory authorities.
The chemical name for the free base of this impurity is 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile. synthinkchemicals.com The oxalate salt form is the state in which it is often referenced and utilized as a reference standard for analytical purposes. chemicea.comsynthinkchemicals.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate |
| Synonyms | Citalopram EP Impurity B Oxalate, Citalopram USP Related Compound B oxalate |
| CAS Number (Oxalate Salt) | 1332724-03-4 cymitquimica.comglppharmastandards.comchemicea.comcymitquimica.comsynthinkchemicals.com |
| Molecular Formula (Oxalate Salt) | C22H23FN2O6 |
| Molecular Weight (Oxalate Salt) | 430.43 g/mol |
| CAS Number (Free Base) | 411221-53-9 glppharmastandards.comsynthinkchemicals.com |
| Molecular Formula (Free Base) | C20H21FN2O2 synthinkchemicals.com |
| Molecular Weight (Free Base) | 340.39 g/mol synthinkchemicals.com |
Identification and Qualification of Impurities in Active Pharmaceutical Ingredients (APIs)
The process of identifying and qualifying impurities is a critical component of drug development, governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q3A guideline for new drug substances. conicet.gov.ar An impurity profile is a detailed description of all identified and unidentified impurities present in a new API. conicet.gov.ar These impurities can be organic, inorganic, or residual solvents. Organic impurities are of particular concern as they can originate from starting materials, by-products, intermediates, degradation products, reagents, ligands, or catalysts. conicet.gov.ar
For impurities in APIs, the ICH has established identification and qualification thresholds. For APIs with a maximum daily dose of up to 2 grams, the identification threshold is typically 0.10% and the qualification threshold is 0.15%. conicet.gov.ar This means any impurity present at or above 0.10% must be identified, and any impurity above 0.15% must be qualified, which involves assessing its biological safety. The structural elucidation of unknown impurities often requires a combination of advanced analytical techniques. Isolation of the impurity, for instance by semi-preparative High-Performance Liquid Chromatography (HPLC), is often the first step. miami.edu Following isolation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed for definitive structure confirmation. miami.eduresearchgate.net
Research on Impurity Formation Pathways during Synthesis and Storage
Understanding how impurities are formed is crucial for developing control strategies. Impurities can be introduced at any stage of the manufacturing process or during storage. conicet.gov.ar Research into the formation of 3-Hydroxy Citalopram suggests it can arise as a by-product or a degradation product.
One plausible pathway for the formation of impurities in Citalopram involves the cyclization of intermediates. For instance, the cyclization of 4-((R)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl) benzonitrile (B105546) (a known intermediate) is a key step in forming Escitalopram (B1671245) (the S-enantiomer of Citalopram). researchgate.net Side reactions or incomplete reactions during this and other synthetic steps can lead to the formation of various impurities. The interaction of the drug substance with residual solvents, such as dichloromethane, has also been shown to form certain impurities. researchgate.net
Forced degradation studies are intentionally conducted to understand how a drug substance behaves under stress conditions like heat, light, acid, base, and oxidation. researchgate.net These studies help to identify potential degradation products that could form during storage. For example, photodegradation studies on Escitalopram in water have identified several transformation products, some of which are also seen in the degradation of Citalopram. mdpi.com Oxidation of the furan (B31954) ring in Escitalopram can lead to the formation of a ketone group, creating an impurity. mdpi.com Similarly, oxidation of the amine group can result in the formation of an N-oxide. mdpi.comdrugbank.com
Development of Analytical Methods for Impurity Detection and Quantification in Bulk Drug and Formulations
To control impurities like this compound, robust and validated analytical methods are essential. These methods must be able to detect and accurately quantify the impurity in both the bulk API and the final pharmaceutical formulations. synthinkchemicals.commiami.edu
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. researchgate.netresearchgate.netijpsjournal.com Reversed-phase HPLC (RP-HPLC) methods are particularly common. researchgate.netresearchgate.net These methods typically involve a C18 column and a mobile phase consisting of a buffer and an organic solvent mixture, such as acetonitrile (B52724) and methanol (B129727). researchgate.netoup.com A photodiode array (PDA) detector is often used to monitor the eluent at a specific wavelength, for instance, 225 nm. researchgate.net
The development of these methods involves optimizing various parameters, including the column type, mobile phase composition, pH, and flow rate, to achieve adequate separation of the main compound from its impurities. researchgate.net Method validation is performed according to ICH guidelines and includes assessing parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ). oup.comijnrd.org
Table 2: Example of HPLC Method Parameters for Citalopram Impurity Analysis
| Parameter | Condition |
| Column | Inertsil ODS 3V (250x4.6 mm; 5 µm) researchgate.net |
| Mobile Phase | 0.3% diethylamine (B46881) (pH = 4.70) and methanol/acetonitrile (55:45 v/v) researchgate.net |
| Detection | Photodiode Array (PDA) at 225 nm researchgate.net |
| Flow Rate | 1.5 mL/min uspnf.com |
| Mode | Gradient elution researchgate.net |
In addition to HPLC, other techniques like High-Performance Thin-Layer Chromatography (HPTLC) and hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed for the identification and quantification of impurities. miami.eduresearchgate.netresearchgate.net LC-MS is particularly powerful for identifying unknown impurities by providing information on their molecular weight and fragmentation patterns. miami.eduresearchgate.net
Computational and Theoretical Chemistry Studies of 3 Hydroxy Citalopram Oxalate
Molecular Modeling and Quantum Chemical Calculations for Structure and Reactivity
Molecular modeling and quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of 3-Hydroxy Citalopram (B1669093) Oxalate (B1200264). These studies, often employing methods like Density Functional Theory (DFT), allow for the prediction of molecular geometry, charge distribution, and reactivity indicators.
While specific studies on 3-Hydroxy Citalopram Oxalate are not extensively available, research on Citalopram provides a solid framework. For instance, DFT calculations with the B3LYP/6-311+G(d,p) quantum method have been used to determine the optimized structure and reactivity parameters of Citalopram. sid.ir Such studies calculate key electronic parameters that are also relevant for its 3-hydroxy metabolite.
Table 1: Calculated Electronic Properties of Citalopram
| Parameter | Value | Significance |
| Dipole Moment | 3.7193 D | Indicates the polarity of the molecule, influencing its solubility and interaction with polar environments. sid.ir |
| HOMO Energy | -4.25 eV | The highest occupied molecular orbital energy, related to the molecule's ability to donate electrons. sid.ir |
| LUMO Energy | -1.15 eV | The lowest unoccupied molecular orbital energy, related to the molecule's ability to accept electrons. sid.ir |
| HOMO-LUMO Gap | 3.10 eV | The energy difference between HOMO and LUMO, which is an indicator of chemical reactivity and stability. sid.ir |
| Chemical Hardness (η) | 1.53 | A measure of resistance to change in electron distribution. sid.ir |
| Electronegativity (χ) | 2.70 | The power of an atom in a molecule to attract electrons to itself. sid.ir |
| Global Electrophilicity (ω) | 16.5 | An index that measures the propensity of a species to accept electrons. sid.ir |
Data derived from studies on Citalopram and presented here as a theoretical proxy for 3-Hydroxy Citalopram.
The introduction of a hydroxyl group at the 3-position of the isobenzofuran (B1246724) ring in Citalopram would be expected to alter the electron density and steric hindrance of the molecule. Quantum chemical calculations would be instrumental in quantifying these changes, providing insight into how hydroxylation affects the molecule's reactivity and its interaction with the oxalate counter-ion. The crystal structure of citalopram hydrobromide has been solved and optimized using DFT, revealing the importance of hydrogen bonding in its solid state, a feature that would also be prominent in the oxalate salt of its 3-hydroxy derivative. cambridge.org
Prediction of Metabolic and Degradation Pathways (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a powerful tool for predicting the metabolic and degradation pathways of pharmaceutical compounds. By calculating the activation energies and reaction enthalpies of various potential reactions, researchers can identify the most likely transformation routes.
Studies on the photodegradation of Citalopram in aqueous environments have utilized DFT to explore its breakdown mechanisms. nih.govnih.govresearchgate.net These studies have identified that indirect photodegradation involving hydroxyl radicals (•OH) and direct photodegradation through bond cleavage are significant pathways. nih.govnih.govresearchgate.net For instance, the reaction with •OH can occur via addition to the aromatic rings or substitution of the fluorine atom. nih.govnih.govresearchgate.net The activation energies for these reactions can be calculated to determine the most favorable sites of attack. nih.govnih.gov
One study identified the C10 site as having the lowest activation energy for •OH addition (0.4 kcal/mol). nih.govnih.gov The direct photodegradation of Citalopram involves the cleavage of C-C, C-N, and C-F bonds, with the C7-C16 bond cleavage having the lowest activation energy (12.5 kcal/mol). nih.govnih.gov
The presence of a hydroxyl group in 3-Hydroxy Citalopram would likely influence these degradation pathways. The hydroxyl group itself can be a site for further oxidation or conjugation reactions. A study by Gornik et al. successfully identified 3-hydroxycitalopram as a new metabolite of citalopram using human liver microsomes and a complementary photocatalytic method. researchgate.net This highlights the importance of hydroxylation as a key metabolic step. In-silico toxicity assessments of these metabolites are also a critical application of computational chemistry. researchgate.netresearchgate.net
Table 2: Predicted Photodegradation Pathways of Citalopram (as a model for 3-Hydroxy Citalopram)
| Degradation Pathway | Reactant | Key Reaction | Calculated Activation Energy (Ea) |
| Indirect Photodegradation | •OH | OH-addition at C10 | 0.4 kcal/mol nih.govnih.gov |
| Indirect Photodegradation | ¹O₂ | Addition at C14 | 1.7 kcal/mol nih.govnih.gov |
| Direct Photodegradation | Photon | C7-C16 bond cleavage | 12.5 kcal/mol nih.govnih.gov |
These pathways for Citalopram provide a basis for understanding the potential degradation of its 3-hydroxy metabolite.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility, interactions with solvents, and binding to biological macromolecules. mdpi.com
In the context of its biological target, the serotonin (B10506) transporter (SERT), MD simulations have been instrumental. These simulations can reveal the binding modes of Citalopram and its analogues within the transporter's binding sites. nih.gov Such studies can elucidate the conformational changes induced by ligand binding and the role of specific amino acid residues in the binding pocket. This information is crucial for understanding the mechanism of action and for the design of new, more effective inhibitors.
For this compound, MD simulations could be employed to:
Investigate the conformational landscape of the molecule in an aqueous environment.
Study the stability of the ionic interaction between the protonated amine of 3-Hydroxy Citalopram and the oxalate anion.
Simulate its binding to the serotonin transporter to understand how the hydroxyl group influences its interaction with the receptor compared to the parent compound, Citalopram.
Structure-Activity Relationship (SAR) Studies of Related Compounds
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogues, researchers can identify key pharmacophoric features.
Extensive SAR studies have been conducted on Citalopram and its analogues to explore their binding affinity and selectivity for the serotonin transporter (SERT), as well as the norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters. nih.govpnas.org These studies have revealed that modifications at various positions of the Citalopram scaffold can significantly impact its pharmacological profile.
Key findings from SAR studies on Citalopram analogues include:
Substitutions on the isobenzofuran ring: Modifications at the 4- and 5-positions are generally well-tolerated for SERT binding. nih.gov For example, a 5-bromo analogue of Citalopram was found to be as active and selective for SERT as Citalopram itself. nih.gov
The cyano group: This group is a major determinant for enhancing SERT activity and selectivity. pnas.orgresearchgate.net
The dimethylamino group: This moiety plays a principal role in the selectivity of Citalopram for SERT over NET. nih.gov
Stereochemistry: The S-enantiomer of Citalopram (Escitalopram) has a significantly higher affinity for SERT than the R-enantiomer. pnas.org
The introduction of a hydroxyl group at the 3-position, as in 3-Hydroxy Citalopram, represents a specific structural modification. While direct SAR studies on a series of 3-hydroxy analogues are not widely published, the existing body of research on Citalopram provides a strong basis for predicting how this change might affect its activity. The hydroxyl group could introduce new hydrogen bonding interactions within the binding site of SERT, potentially altering its affinity and selectivity. Computational docking studies, guided by the extensive SAR data on Citalopram, would be a powerful approach to predict the binding mode and affinity of 3-Hydroxy Citalopram. A study on citalopram analogs has shown that it is possible to identify compounds with higher affinity and selectivity for the allosteric site of SERT, demonstrating the utility of SAR in drug design. nih.gov
Future Research Directions for 3 Hydroxy Citalopram Oxalate
Elucidation of Undiscovered Biotransformation Pathways
Citalopram (B1669093) undergoes extensive metabolism in the liver, primarily through cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov The main metabolic pathways are N-demethylation to desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT), mediated by CYP2C19, CYP3A4, and to a lesser extent, CYP2D6. nih.govdrugbank.comnih.gov Other known metabolites include citalopram N-oxide and a propionic acid derivative. drugbank.comfda.gov
While the formation of hydroxylated metabolites is a known biotransformation pathway for many drugs, the specific pathways leading to 3-Hydroxy Citalopram are not as well-defined as the N-demethylation routes. Future research should aim to identify the specific CYP450 isoenzymes or other enzyme systems responsible for the hydroxylation of the citalopram molecule at the 3-position of the isobenzofuran (B1246724) ring. Investigating the potential for stereoselective metabolism of the citalopram enantiomers, (S)-citalopram and (R)-citalopram, into their respective 3-hydroxy metabolites is another critical area. nih.gov Understanding these pathways is crucial for predicting potential drug-drug interactions and variability in patient response.
A study identified a new impurity, 3-hydroxycitalopram N-oxide, formed under hydrolytic conditions, suggesting that hydroxylation can be a precursor to further modifications. scienceopen.comscite.ai Research into the biotransformation of citalopram in activated sludge has also identified several transformation products, including hydroxylated and carboxylated derivatives, highlighting the environmental fate of this compound.
Advanced Analytical Techniques for Trace Level Detection and Characterization
The detection and characterization of 3-Hydroxy Citalopram Oxalate (B1200264), especially at trace levels in complex matrices like biological fluids and pharmaceutical formulations, require sophisticated analytical methods. High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone technique. researchgate.netrjptonline.orgnih.gov
Future research should focus on developing and validating ultra-sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 3-Hydroxy Citalopram Oxalate. researchgate.net These methods are essential for pharmacokinetic studies and for monitoring impurities in drug products. Chiral chromatography methods are also necessary to separate and quantify the individual enantiomers of 3-Hydroxy Citalopram, as they may have different pharmacological and toxicological profiles. diva-portal.orgnih.gov
Advanced analytical techniques that could be explored include:
High-Resolution Mass Spectrometry (HRMS): To provide accurate mass measurements for unambiguous identification of metabolites and degradation products. researchgate.net
Ambient Ionization Mass Spectrometry (AI-MS): For the direct and rapid analysis of samples with minimal preparation. nist.gov
Capillary Electrophoresis (CE): Offering high separation efficiency and low sample consumption. nih.gov
A summary of current and potential analytical techniques is presented in the table below.
| Analytical Technique | Application | Potential for this compound |
| HPLC-UV | Quantification of drug and impurities | Established for citalopram and its known impurities. scienceopen.comrjptonline.org |
| HPLC-Fluorescence | Sensitive detection of fluorescent compounds | Applicable if 3-Hydroxy Citalopram is fluorescent. rjptonline.org |
| LC-MS/MS | Highly sensitive and selective quantification | Ideal for trace level detection in biological samples. researchgate.net |
| Chiral HPLC | Separation of enantiomers | Crucial for stereoselective analysis. diva-portal.orgnih.gov |
| HRMS | Accurate mass determination | Unambiguous identification of unknown metabolites. researchgate.net |
| CE | High-efficiency separations | An alternative or complementary technique to HPLC. nih.gov |
| AI-MS | Rapid, direct analysis | Screening and rapid identification. nist.gov |
Mechanistic Studies of Degradation Processes
Understanding the degradation pathways of this compound is critical for ensuring the stability and quality of pharmaceutical products. Citalopram itself is known to degrade under various stress conditions, including hydrolysis, oxidation, and photolysis. scienceopen.comscite.ainih.gov
Forced degradation studies are a key tool for identifying potential degradation products and understanding degradation mechanisms. biocrick.com A study on citalopram hydrobromide identified five degradation products under different stress conditions. scienceopen.comscite.ai Two were formed under hydrolytic conditions, and three under photolytic conditions. One of the known impurities formed is citalopram N-oxide. scienceopen.comscite.ai Another study found that citalopram degradation is influenced by pH and the presence of photosensitizers like humic acid. nih.gov
Future research should specifically investigate the degradation of this compound under ICH-prescribed stress conditions. This will help in identifying its degradation products and elucidating the reaction kinetics. Such studies are essential for developing stable formulations and appropriate storage conditions. The use of techniques like LC-MS/MS will be instrumental in the structural characterization of the degradation products formed.
Application of Novel Synthetic Methodologies
The availability of pure this compound as a reference standard is essential for analytical method development, impurity profiling, and toxicological studies. Research into novel and efficient synthetic routes for this compound is therefore highly valuable.
Current synthetic strategies for citalopram and its impurities often involve multi-step processes. bipublication.com Future research could explore more streamlined and cost-effective synthetic methodologies. This could include the use of novel catalysts, greener solvents, and more efficient reaction pathways to improve yield and reduce the formation of byproducts. The development of stereoselective synthetic methods to produce individual enantiomers of this compound would be a significant advancement.
Role in Advanced Pharmaceutical Impurity Science and Control
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of drug products. daicelpharmastandards.com this compound, as a potential impurity in citalopram formulations, must be monitored and controlled within acceptable limits.
Future research in this area should focus on:
Impurity Profiling: Comprehensive analysis of citalopram drug substances and products to identify and quantify the presence of this compound and other related impurities.
Toxicological Assessment: Evaluating the potential toxicity of this compound to establish safe limits for its presence in pharmaceutical products.
Development of Reference Standards: The synthesis and certification of this compound as a pharmaceutical secondary standard for quality control applications. sigmaaldrich.com
By advancing the understanding of this compound in these key areas, the pharmaceutical industry can better ensure the quality, safety, and efficacy of citalopram-based medicines.
Q & A
Q. What regulatory standards ensure the quality of this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
